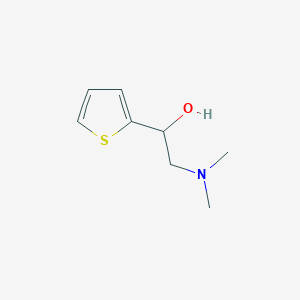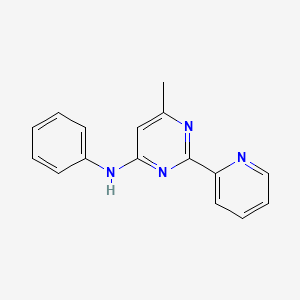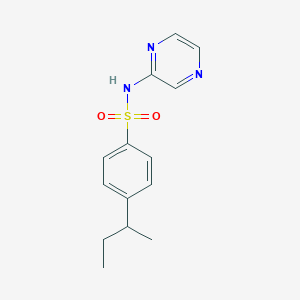
1-(2-Thienyl)-2-(dimethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thienyl)-2-(dimethylamino)ethanol, also known as TDAE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDAE is a chiral amine that contains a thienyl ring, which makes it an interesting molecule for various applications.
Mécanisme D'action
The mechanism of action of 1-(2-Thienyl)-2-(dimethylamino)ethanol in asymmetric synthesis is based on the formation of a chiral complex between this compound and the substrate. The chiral complex can then undergo a stereoselective reaction, leading to the formation of the desired chiral product. The exact mechanism of action depends on the specific reaction and the nature of the substrate.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and low mutagenicity, making it a potentially safe compound for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Thienyl)-2-(dimethylamino)ethanol has several advantages for lab experiments, including its chiral nature, its ability to act as a chiral auxiliary or a chiral ligand, and its low toxicity. However, this compound can be difficult to synthesize in high purity, and its use in asymmetric synthesis can be limited by the availability of starting materials and the desired stereochemistry of the final product.
Orientations Futures
There are several future directions for research on 1-(2-Thienyl)-2-(dimethylamino)ethanol. One direction is to develop new synthesis methods that can produce this compound in high purity and yield. Another direction is to explore new applications of this compound in asymmetric synthesis, such as the synthesis of new chiral catalysts and ligands. Additionally, this compound could be studied for its potential application in other fields, such as medicinal chemistry and materials science.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its chiral nature and potential applications in asymmetric synthesis. While this compound has several advantages for lab experiments, its use can be limited by its synthesis method and the desired stereochemistry of the final product. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications in various fields.
Méthodes De Synthèse
1-(2-Thienyl)-2-(dimethylamino)ethanol can be synthesized using different methods, including the reduction of 2-(2-thienyl)ethanol with sodium borohydride, the reaction of 2-(2-thienyl)ethanol with dimethylamine, or the reduction of 2-(2-thienyl)ethylamine with lithium aluminum hydride. The method of choice depends on the availability of starting materials and the desired purity of the final product.
Applications De Recherche Scientifique
1-(2-Thienyl)-2-(dimethylamino)ethanol has been extensively studied for its potential application in asymmetric synthesis. As a chiral amine, this compound can act as a chiral auxiliary or a chiral ligand in various reactions, such as the reduction of ketones, imines, and enamines. This compound has also been used in the synthesis of biologically active compounds, such as alkaloids and amino acids.
Propriétés
IUPAC Name |
2-(dimethylamino)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9(2)6-7(10)8-4-3-5-11-8/h3-5,7,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDDDJEFBINQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7463313.png)
![2-[4-(1-benzothiophen-3-ylmethyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B7463314.png)
![2-ethoxy-N,N-dimethyl-5-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]benzenesulfonamide](/img/structure/B7463322.png)
![Methyl 2-[[4-(pyrazol-1-ylmethyl)phenyl]methylamino]benzoate](/img/structure/B7463331.png)
![2-(2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7463339.png)
![1,3-Dimethyl-6-(pyrrolidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7463340.png)
![Methyl 2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]benzoate](/img/structure/B7463348.png)
![4-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B7463367.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7463375.png)
![4-[2-[2-[[1-(Difluoromethyl)imidazol-2-yl]methylsulfanyl]-4-oxoquinazolin-3-yl]ethyl]benzenesulfonamide](/img/structure/B7463378.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)

